molecular formula C27H26N2O2 B7708837 N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide

N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide

Cat. No.: B7708837
M. Wt: 410.5 g/mol
InChI Key: WGWAMPXNWLZMMI-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-17-6-10-21(11-7-17)27(31)29(25-14-19(3)5-9-20(25)4)16-23-15-22-13-18(2)8-12-24(22)28-26(23)30/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWAMPXNWLZMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Derivative: Starting with a suitable precursor, the quinoline ring is synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the hydroxy and methyl groups on the quinoline ring.

    Amide Bond Formation: Coupling of the quinoline derivative with 2,5-dimethylphenylamine and 4-methylbenzoic acid under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds generally involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can occur at the amide bond or aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced amide or aromatic rings.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors.

Medicine

    Therapeutic Agents: Investigated for potential use in treating diseases due to its biological activity.

    Drug Development: Used as a lead compound in drug discovery.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Inhibit Enzymes: By binding to the active site or allosteric sites.

    Modulate Receptors: By acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-4-methylbenzamide: Lacks the quinoline moiety.

    N-(2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide: Lacks the 2,5-dimethylphenyl group.

Uniqueness

    Structural Complexity: The presence of both quinoline and benzamide moieties.

    Biological Activity: Potential for unique interactions with biological targets due to its structure.

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